N-{[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
Description
Properties
IUPAC Name |
N-[[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-2-14-8-10-16(11-9-14)22-17(25)13-28-20-24-23-18(27-20)12-21-19(26)15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAXOZDHEVAXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is achieved by reacting an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification . The resulting intermediate is then reacted with an appropriate electrophile, such as 2-bromoacetylbromide, in an aqueous medium to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Various substitution reactions can occur at the benzamide or oxadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the compound's significant anticancer potential. For instance:
- Mechanism of Action : The oxadiazole moiety is known for its ability to inhibit key enzymes involved in cancer cell proliferation. Research indicates that compounds containing the oxadiazole structure can disrupt cellular processes critical for tumor growth and survival .
- Cell Line Studies : In vitro studies have shown that N-{[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide exhibits notable growth inhibition against various cancer cell lines, including ovarian and lung cancers. Percent growth inhibition (PGI) rates have been reported as high as 86% against specific lines like OVCAR-8 and SNB-19 .
- Structure-Activity Relationship (SAR) : The presence of the sulfanyl group and the specific aryl substituents significantly influence the compound's biological activity. Variations in these groups can lead to enhanced potency and selectivity against cancer cells .
Pharmacological Studies
Pharmacological evaluations have highlighted several promising aspects of this compound:
- Antibacterial Properties : Preliminary studies suggest that this compound may also possess antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapy .
- ADME Properties : Absorption, distribution, metabolism, and excretion (ADME) analyses indicate favorable profiles for this compound, suggesting potential usability in clinical settings .
Case Studies
Several case studies have documented the efficacy of compounds related to this compound in treating various cancers:
Mechanism of Action
The mechanism of action of N-{[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets. For instance, its anti-diabetic activity is attributed to the inhibition of the alpha-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism . The compound’s cytotoxic effects are likely due to its ability to interfere with cellular processes, leading to cell death.
Comparison with Similar Compounds
Structural Analogues in Antifungal Activity
Key Compounds:
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
| Property | Target Compound | LMM5 | LMM11 |
|---|---|---|---|
| Substituent at C5 | Sulfanyl-4-ethylphenyl carbamoyl | 4-Methoxyphenylmethyl | Furan-2-yl |
| Biological Target | Thioredoxin reductase (inferred) | Thioredoxin reductase | Thioredoxin reductase |
| Antifungal MIC | Not reported | 50 µg/mL (C. albicans) | 100 µg/mL (C. albicans) |
| Solubility | Likely DMSO-soluble | DMSO + Pluronic F-127 | DMSO + Pluronic F-127 |
Key Findings :
- The 4-ethylphenyl group in the target compound may improve membrane permeability compared to LMM5’s methoxyphenyl or LMM11’s furan .
- LMM5 and LMM11 demonstrate direct antifungal efficacy, suggesting the target compound’s structural similarity could imply analogous activity .
HDAC Inhibitors with Oxadiazole Scaffolds
Key Compounds:
- N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide (HDAC inhibitor).
- 2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide (HDAC-8 inhibitor).
| Property | Target Compound | HDAC Inhibitor (Naphthalenyl) | HDAC-8 Inhibitor (Phenyl) |
|---|---|---|---|
| Substituent at C5 | Sulfanyl-4-ethylphenyl carbamoyl | Naphthalen-1-ylmethyl | Phenyl |
| Bioactivity | Not reported | IC₅₀: <1 µM (HDAC) | IC₅₀: 0.8 µM (HDAC-8) |
| Mechanism | Potential HDAC modulation | Apoptosis induction | Cell cycle arrest |
Key Findings :
- HDAC inhibitors with bulkier substituents (e.g., naphthalenyl) show enhanced potency, suggesting the target compound’s ethylphenyl group could balance activity and selectivity .
Antimicrobial and Anticancer Derivatives
Key Compounds:
- N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1b) .
- N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c) .
| Property | Target Compound | 1b (4-Fluorophenyl) | 1c (4-Methoxyphenyl) |
|---|---|---|---|
| Substituent at C5 | Sulfanyl-4-ethylphenyl carbamoyl | 4-Fluorophenyl | 4-Methoxyphenyl |
| Antibacterial MIC | Not reported | 4–8 µg/mL | 4–8 µg/mL |
| Antifungal MIC | Not reported | N/A | 4 µg/mL |
| Cancer Selectivity | Not reported | Moderate (HOP-92) | High (HOP-92) |
Key Findings :
- Fluorophenyl and methoxyphenyl substituents enhance antibacterial/antifungal activity, but the ethylphenyl-carbamoyl group in the target compound may offer unique pharmacokinetic advantages (e.g., metabolic stability) .
Physicochemical and Pharmacokinetic Comparison
Key Findings :
- The target compound’s molecular weight and LogP align with orally bioavailable drugs, though solubility may require formulation optimization.
Biological Activity
N-{[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide, commonly referred to as C328-0046, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article delves into its chemical properties, biological activities, and relevant research findings.
The molecular formula of C328-0046 is with a molecular weight of 426.5 g/mol. Its structural characteristics include:
- Hydrogen Bond Acceptors: 9
- Hydrogen Bond Donors: 2
- Rotatable Bonds: 11
- LogP (Partition Coefficient): 3.058
- Water Solubility (LogSw): -3.49
These properties suggest moderate lipophilicity and potential for cellular membrane permeability, which are critical for biological activity.
Anticancer Activity
Research indicates that compounds featuring the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of this scaffold can inhibit various cancer cell lines effectively. One study highlighted that a compound similar to C328-0046 demonstrated cytotoxicity against RET kinase activity, which is often implicated in cancers .
In vitro assays have indicated that C328-0046's structural components may enhance its efficacy against tumor cells by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
C328-0046 has also been evaluated for its antimicrobial properties. A related study demonstrated that benzamide derivatives with oxadiazole moieties exhibited potent antifungal activities against various strains . The compound's ability to disrupt fungal cell wall synthesis could be a mechanism behind its observed effectiveness.
Case Studies and Research Findings
- Antitumor Efficacy:
-
Fungal Inhibition:
- In another investigation, derivatives similar to C328-0046 were tested against Sclerotinia sclerotiorum, with some exhibiting superior fungicidal activity compared to known treatments like quinoxyfen . The EC50 values for these compounds ranged from 5.17 mg/L to 6.67 mg/L, indicating low toxicity and high efficacy.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide, and how do reaction conditions impact yield?
- Methodology :
- Step 1 : Start with esterification of substituted benzoic acids (e.g., 4-ethylbenzoic acid) to form methyl esters.
- Step 2 : Convert esters to hydrazides via hydrazinolysis (e.g., using hydrazine hydrate) .
- Step 3 : Cyclize hydrazides with cyanogen bromide (BrCN) to form 1,3,4-oxadiazole cores.
- Step 4 : Couple the oxadiazole intermediate with benzamide derivatives via nucleophilic substitution (e.g., using NaH in THF) .
- Critical Parameters :
- Temperature: 0–5°C during cyclization to avoid side reactions.
- pH: Neutral to slightly basic (pH 7–8) for coupling reactions.
- Yields: Typically 50–70% after purification by column chromatography.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR : Use - and -NMR to verify substituent positions (e.g., oxadiazole protons at δ 8.1–8.3 ppm, benzamide carbonyl at ~168 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650 cm, S-H/C-S stretches at 600–700 cm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated for CHNOS: 409.13 g/mol ± 0.01%).
Q. What preliminary biological screening assays are recommended for this compound?
- Assays :
- Antimicrobial : Broth microdilution (MIC against Candida albicans or Staphylococcus aureus) .
- Anticancer : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Thioredoxin reductase (TrxR) inhibition assays, given oxadiazole’s redox activity .
Advanced Research Questions
Q. How does the 1,3,4-oxadiazole moiety influence the compound’s interaction with biological targets?
- Mechanistic Insights :
- The oxadiazole ring acts as a bioisostere for carboxylic esters, enhancing metabolic stability while retaining hydrogen-bonding capacity .
- Sulfanyl (-S-) groups improve lipophilicity, facilitating membrane penetration (logP ~2.5 calculated via ChemDraw).
- Computational Support : Docking studies (e.g., AutoDock Vina) suggest strong binding to TrxR’s selenocysteine active site (binding energy ≤ -8.5 kcal/mol) .
Q. How to resolve contradictory bioactivity data (e.g., high in vitro potency but low in vivo efficacy)?
- Strategies :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., 50% degradation in rat plasma after 2 hours) and CYP450 metabolism.
- Prodrug Design : Modify the benzamide group with hydrolyzable esters to enhance bioavailability .
- Orthogonal Assays : Use fluorescence polarization to validate target engagement vs. off-target effects .
Q. What synthetic modifications can enhance selectivity against specific enzyme isoforms?
- Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
